1-deoxygalactonojirimycin - 108147-54-2

1-deoxygalactonojirimycin

Catalog Number: EVT-276368
CAS Number: 108147-54-2
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Deoxygalactonojirimycin, also known as 1-deoxygalactonojirimycin, is an iminosugar that acts as a potent inhibitor of α-galactosidase A (α-Gal A). [, , ] It is classified as a pharmacological chaperone, a small molecule that can bind to and stabilize specific misfolded mutant proteins, facilitating their proper folding and trafficking to their target location. [, , ] In scientific research, 1-Deoxygalactonojirimycin is primarily used for studying and potentially treating Fabry disease, a lysosomal storage disorder caused by mutations in the GLA gene that lead to α-Gal A deficiency. [, , , , , , ]

Synthesis Analysis
  • Total synthesis from non-chiral starting materials: This approach utilizes a one-pot proline-catalyzed α-chlorination and aldol reaction to assemble the entire carbon skeleton. The final step involves an epoxide opening reaction where a nitrogen-protecting group plays a crucial role. []
  • Stereoselective total synthesis from chiral oxazines: This method involves synthesizing chiral building blocks like syn,anti,syn-oxazine and syn,syn,anti-oxazine. These oxazines are obtained through stereoselective addition of nucleophiles to corresponding oxazine aldehydes. []
Molecular Structure Analysis

1-Deoxygalactonojirimycin is an iminosugar with a molecular formula of C6H13NO5. Its molecular structure resembles that of D-galactose, but with a nitrogen atom replacing the oxygen atom in the pyranose ring. [, , ] This structural similarity allows 1-Deoxygalactonojirimycin to bind to the active site of α-Gal A. [, ]

Computational studies using density functional theory (DFT) have been conducted to analyze the electronic, vibrational, and structural properties of 1-Deoxygalactonojirimycin. [] These studies provide insights into its molecular geometry, vibrational frequencies, dipole moment, polarizability, and first-order static hyperpolarizability, contributing to a comprehensive understanding of its molecular characteristics. []

Mechanism of Action

1-Deoxygalactonojirimycin acts as a pharmacological chaperone by binding to and stabilizing specific misfolded mutant forms of α-Gal A within the endoplasmic reticulum. [, , , , , , , ] This binding facilitates the correct folding of the enzyme, allowing it to escape endoplasmic reticulum-associated degradation (ERAD) and traffic to the lysosomes, where it can perform its function. [, , , ]

The efficacy of 1-Deoxygalactonojirimycin is dependent on the specific mutation in the GLA gene. Only mutations that result in a misfolded but catalytically active enzyme are amenable to this chaperone therapy. [, , , , ]

Physical and Chemical Properties Analysis

1-Deoxygalactonojirimycin is a white, crystalline solid with a molecular weight of 179.17 g/mol. [, ] It is orally bioavailable and readily absorbed after administration. [, , ] Studies in healthy volunteers have shown that its pharmacokinetics are dose-proportional, with a relatively short half-life of 3-4 hours. [] It is primarily eliminated through renal excretion, with up to 67% of the dose excreted as unchanged drug in the urine. []

Applications
  • Understanding protein misfolding and ERAD: 1-Deoxygalactonojirimycin serves as a valuable tool to study the mechanisms of protein misfolding, ERAD, and the role of pharmacological chaperones in rescuing misfolded proteins. [, , , ]
  • Investigating genotype-phenotype correlations in Fabry disease: By examining the response of different GLA mutations to 1-Deoxygalactonojirimycin, researchers can gain insights into the relationship between specific mutations and the clinical presentation of Fabry disease. [, , , , ]
  • Developing new therapeutic strategies for Fabry disease: The success of 1-Deoxygalactonojirimycin in stabilizing mutant α-Gal A has paved the way for the development of other pharmacological chaperones for Fabry disease, as well as for other lysosomal storage disorders caused by protein misfolding. []
  • Assessing the efficacy of combination therapies: Research has explored the potential benefits of combining 1-Deoxygalactonojirimycin with enzyme replacement therapy, aiming to enhance treatment outcomes in Fabry disease. []
Future Directions
  • Optimizing the selection of patients for chaperone therapy: Further research is needed to refine the criteria for identifying "amenable" mutations and to develop more sensitive and predictive assays for assessing individual patient responsiveness to 1-Deoxygalactonojirimycin. [, , , , , ]
  • Developing next-generation pharmacological chaperones: Research efforts are focused on designing new chaperones with improved potency, selectivity, and pharmacokinetic properties for treating Fabry disease and other protein misfolding disorders. []
  • Investigating the long-term effects of chaperone therapy: Longitudinal studies are crucial to fully evaluate the long-term efficacy and safety of 1-Deoxygalactonojirimycin in managing Fabry disease. [, , ]
  • Exploring combination therapies: Further research is needed to determine the optimal combination strategies for 1-Deoxygalactonojirimycin with other therapeutic modalities, such as enzyme replacement therapy or substrate reduction therapy, to enhance treatment outcomes in Fabry disease. []

α-Galacto-homonojirimycin

  • Compound Description: α-Galacto-homonojirimycin is a potent inhibitor of α-galactosidase A (α-Gal A). It demonstrates significant enhancement of intracellular α-Gal A activity in Fabry lymphoblasts, albeit with lower potency compared to 1-deoxygalactonojirimycin.

α-allo-Homonojirimycin

  • Compound Description: α-allo-Homonojirimycin exhibits inhibitory activity against α-Gal A. While demonstrating the ability to enhance intracellular α-Gal A activity in Fabry lymphoblasts, it does so to a lesser extent compared to 1-deoxygalactonojirimycin.

β-1-C-Butyl-deoxygalactonojirimycin

  • Compound Description: β-1-C-Butyl-deoxygalactonojirimycin is an effective inhibitor of α-Gal A and exhibits the ability to enhance intracellular α-Gal A activity in Fabry lymphoblasts.

N-Alkylated 1-deoxygalactonojirimycin Derivatives

  • Compound Description: N-Alkylation of 1-deoxygalactonojirimycin involves substituting the hydrogen atom on the nitrogen atom with an alkyl group. This modification is reported to significantly diminish or even abolish the inhibitory activity of 1-deoxygalactonojirimycin towards α-Gal A.

2-Deoxy-1-deoxygalactonojirimycin

  • Compound Description: 2-Deoxy-1-deoxygalactonojirimycin is a derivative of 1-deoxygalactonojirimycin where the hydroxyl group at the C-2 position is replaced with a hydrogen atom. This modification is reported to significantly diminish or even abolish the inhibitory activity of 1-deoxygalactonojirimycin towards α-Gal A.

3-epi-1-deoxygalactonojirimycin

  • Compound Description: 3-epi-1-deoxygalactonojirimycin is a derivative of 1-deoxygalactonojirimycin where the configuration of the hydroxyl group at the C-3 position is changed from axial to equatorial, essentially creating its epimer at that specific carbon atom. This modification is reported to significantly diminish or even abolish the inhibitory activity of 1-deoxygalactonojirimycin towards α-Gal A.

Galactose

  • Compound Description: Galactose is a monosaccharide sugar that is a key component of glycosphingolipids, the molecules that accumulate in Fabry disease due to α-Gal A deficiency. Research indicates that galactose can function as a pharmacological chaperone for some α-Gal A mutants, enhancing their stability and activity.

1-Deoxygalactonojirimycin-arylthioureas (DGJ-ArTs)

  • Compound Description: DGJ-ArTs are a novel class of amphiphilic pharmacological chaperones specifically designed for Fabry disease. They consist of 1-deoxygalactonojirimycin conjugated to an arylthiourea moiety. These compounds demonstrate enhanced binding affinity to α-Gal A and exhibit efficacy in stabilizing the enzyme and restoring its trafficking. Studies have shown that DGJ-ArTs effectively reduce globotriaosylceramide (Gb3) accumulation and improve autophagy impairments in Fabry disease cell cultures.

2,6-Dithiopurine

  • Compound Description: 2,6-Dithiopurine is a drug-like compound identified through in silico docking studies as a potential allosteric modulator of α-Gal A. It demonstrates the ability to stabilize α-Gal A in vitro and has shown promise in rescuing a specific α-Gal A mutant that does not respond to traditional pharmacological chaperones like 1-deoxygalactonojirimycin or galactose.

N-Octyl-4-epi-β-valienamine (NOEV)

  • Compound Description: NOEV is a chemical chaperone specifically designed for β-galactosidase deficiency disorders, such as GM1-gangliosidosis and Morquio B disease. It effectively elevates intracellular enzyme activity in patient fibroblasts and model mice, and exhibits the ability to cross the blood-brain barrier.

Properties

CAS Number

108147-54-2

Product Name

Migalastat

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

LXBIFEVIBLOUGU-DPYQTVNSSA-N

SMILES

C1C(C(C(C(N1)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.